1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine
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Overview
Description
1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine is a chemical compound. It is related to other compounds such as N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine and 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One advantage of using BDT in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the complex synthesis process and high cost of BDT may limit its use in some research settings. In addition, the mechanism of action of BDT is not fully understood, which may complicate its use in certain experiments.
Future Directions
There are several potential future directions for research on BDT. One area of interest is the development of new cancer therapies based on the compound's antitumor activity. Researchers may also investigate the use of BDT in the treatment of other diseases, such as neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of BDT and its potential applications in various fields of research.
Synthesis Methods
BDT can be synthesized through a multi-step process that involves the condensation of 2-aminothiophenol with 4,7-dimethoxy-1,3-benzothiazole-2-carbaldehyde, followed by the reaction of the resulting intermediate with piperazine. The synthesis of BDT is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
BDT has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. BDT has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-27-13-5-7-15(29-3)19-17(13)23-21(31-19)25-9-11-26(12-10-25)22-24-18-14(28-2)6-8-16(30-4)20(18)32-22/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCELUFUXADAJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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